5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol CAY10616 is a stilbenoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14475210
InChI: InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3
SMILES:
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol

CAS No.:

Cat. No.: VC14475210

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol -

Specification

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 5-[2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Standard InChI InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3
Standard InChI Key UQIWTPQGJCCTPA-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol belongs to the stilbene family, characterized by a central ethenyl bridge (-CH=CH-) linking two aromatic rings. Its molecular formula is C₁₇H₁₈O₄, with a molar mass of 286.32 g/mol . The compound’s IUPAC name reflects its substitution pattern:

  • A 3,5-dimethoxyphenyl group on one side of the ethenyl bridge.

  • A 2-methoxy-5-hydroxyphenyl group on the opposing side.

The (E)-configuration indicates trans spatial arrangement of the substituents around the double bond, a critical factor in its biological activity .

Table 1: Key Chemical Properties

PropertyValue
CAS Number108957-73-9
Molecular FormulaC₁₇H₁₈O₄
Molecular Weight286.32 g/mol
Synonyms4,3',5'-tri-O-methylpiceatannol; (E)-3'-Hydroxy-3,5,4'-trimethoxystilbene
SMILESCOC1=CC(=CC(=C1)/C=C/C2=CC(=C(C=C2)O)OC)OC

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via Wittig-Horner reactions or Heck coupling, leveraging methoxy-substituted benzaldehyde and phenol precursors.

Wittig Reaction Approach

A common method involves:

  • Generation of a phosphonium ylide from 2-methoxy-5-hydroxybenzyl bromide.

  • Coupling with 3,5-dimethoxybenzaldehyde under basic conditions to form the ethenyl bridge.

  • Protection/deprotection steps (e.g., silylation) to preserve phenolic hydroxyl groups during synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited water solubility; soluble in polar organic solvents (e.g., methanol, dichloromethane) .

  • Stability: Susceptible to oxidative degradation due to the phenolic hydroxyl group, necessitating storage under inert atmospheres.

Table 2: Spectral Data (Representative)

TechniqueKey Features
¹H NMR (CDCl₃)δ 7.45 (d, J=16.4 Hz, 1H, CH=CH), 6.85–6.40 (m, aromatic protons)
IR3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C)
MS (ESI)m/z 286.32 [M+H]⁺
SupplierLocationPurityPrice Range (USD/g)
CONIER CHEM AND PHARMAChina>95%$120–$150
Dayang ChemChina>98%$135–$170
Amadis ChemicalChina>90%$110–$130

Challenges and Future Directions

Research Gaps

  • In vivo toxicity profiles remain uncharacterized.

  • Synthetic scalability is limited by low yields in cross-coupling reactions.

Opportunities

  • Derivatization: Introducing sulfonate or glycoside groups to improve bioavailability.

  • Targeted drug delivery: Encapsulation in nanocarriers to enhance therapeutic efficacy.

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